molecular formula C9H10ClN3 B178180 3-Chloro-5,6-diethylpyrazine-2-carbonitrile CAS No. 181284-17-3

3-Chloro-5,6-diethylpyrazine-2-carbonitrile

Cat. No.: B178180
CAS No.: 181284-17-3
M. Wt: 195.65 g/mol
InChI Key: FHYFXVGDENUCRO-UHFFFAOYSA-N
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Description

3-Chloro-5,6-diethylpyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H10ClN3. It is a derivative of pyrazine, characterized by the presence of chloro, diethyl, and carbonitrile functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-diethylpyrazine-2-carbonitrile typically involves the reaction of 3,5-diethylpyrazine-2-carbonitrile with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 3,5-diethylpyrazine-2-carbonitrile

    Chlorinating Agent: Thionyl chloride (SOCl2)

    Reaction Conditions: Reflux for several hours

The reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-diethylpyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.

Major Products

    Nucleophilic Substitution: Substituted pyrazines with various functional groups.

    Oxidation: Pyrazine N-oxides.

    Reduction: Primary amines.

Scientific Research Applications

3-Chloro-5,6-diethylpyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-diethylpyrazine-2-carbonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,5-dimethylpyrazine
  • 3-Chloro-5,6-dimethylpyrazine
  • 3-Chloro-2-ethylpyrazine

Uniqueness

3-Chloro-5,6-diethylpyrazine-2-carbonitrile is unique due to the presence of both diethyl and carbonitrile groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

3-chloro-5,6-diethylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-3-6-7(4-2)13-9(10)8(5-11)12-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYFXVGDENUCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C#N)Cl)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633302
Record name 3-Chloro-5,6-diethylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181284-17-3
Record name 3-Chloro-5,6-diethyl-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181284-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5,6-diethylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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